potential therapeutic applications of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
potential therapeutic applications of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
A Note to the Reader: Initial research into the specific compound "3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid" did not yield sufficient public data to construct a comprehensive technical guide. However, the broader class of pyridine-containing molecules represents a rich and dynamic area of therapeutic research. This guide, therefore, explores the therapeutic applications of various pyridine derivatives, drawing on established scientific literature to provide a framework for understanding their potential in drug development.
Introduction: The Versatility of the Pyridine Scaffold
The pyridine ring, a heterocyclic aromatic compound, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to form a variety of intermolecular interactions make it a privileged scaffold in the design of novel therapeutics. Pyridine derivatives have been successfully developed into drugs for a wide range of diseases, from cancer to inflammatory conditions and central nervous system disorders. This guide will delve into the mechanisms of action, potential therapeutic applications, and key experimental protocols for investigating pyridine-based compounds, providing a technical resource for researchers and drug development professionals.
Part 1: Unraveling the Mechanism of Action of Pyridine Derivatives
The therapeutic efficacy of pyridine-based compounds stems from their ability to interact with a diverse array of biological targets. Their mechanism of action is often rooted in the inhibition of key enzymes or the modulation of signaling pathways crucial for disease progression.
Kinase Inhibition: A Dominant Paradigm
A significant number of pyridine derivatives exert their therapeutic effects by targeting protein kinases. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine scaffold can be adeptly modified to fit into the ATP-binding pocket of specific kinases, leading to their inhibition.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Pyridine Derivatives
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in various cancers. Several pyridine-containing compounds have been developed to target key kinases within this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridine derivatives.
Part 2: Potential Therapeutic Applications
The diverse mechanisms of action of pyridine derivatives translate into a broad spectrum of potential therapeutic applications.
Oncology
Cancer remains a primary focus for the development of pyridine-based drugs. Their ability to inhibit kinases involved in cell proliferation and survival makes them attractive candidates for cancer therapy.[1][2] For instance, certain pyrimidine compounds, which share structural similarities with pyridine, have been shown to inhibit cellular proliferation and induce apoptosis in cancer cells.[1] Thieno[2,3-b]pyridine derivatives have also demonstrated anti-proliferative activity against colon and breast cancer cell lines.[3]
| Compound Class | Target | Cancer Type | Reported Activity |
| Pyrimidine Derivatives | Kinases | Various | Inhibition of cellular proliferation, induction of apoptosis[1] |
| Thieno[2,3-b]pyridines | PI-PLC | Colon, Breast | Anti-proliferative[3] |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Not specified | Lung (A549 cell line) | Cytotoxic activity[4] |
Inflammatory and Autoimmune Diseases
Chronic inflammation underlies many debilitating diseases. Pyridine derivatives have shown promise in modulating inflammatory pathways. For example, some 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides are inhibitors of the IκB kinase (IKK) complex, a key regulator of the pro-inflammatory NF-κB signaling pathway.[5] This suggests their potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Neurological Disorders
The central nervous system (CNS) is another area where pyridine-based compounds are being explored. Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) containing a 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamide scaffold have been developed.[6] These compounds have potential applications in treating disorders like Parkinson's disease-related dyskinesia and Alzheimer's disease. Furthermore, CNS-penetrant PARP1-selective inhibitors based on a pyridine core are being investigated for CNS malignancies.[7]
Part 3: Experimental Protocols for Investigation
The preclinical evaluation of novel pyridine derivatives involves a series of well-defined experimental workflows to characterize their activity and therapeutic potential.
In Vitro Anti-Proliferative Assay
A fundamental step in assessing the anti-cancer potential of a compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow: In Vitro Anti-Cancer Drug Discovery
Caption: A typical workflow for the in vitro evaluation of pyridine derivatives as anti-cancer agents.
Kinase Inhibition Assays
To confirm the mechanism of action for compounds targeting specific kinases, in vitro kinase assays are essential. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of the inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reaction Setup: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: Add the pyridine derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as radioactive ATP (³²P-ATP) incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
The pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The versatility of its chemistry allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a wide range of biological targets. Future research in this area will likely focus on the development of next-generation pyridine derivatives with improved safety profiles and efficacy against drug-resistant disease variants. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new and innovative pyridine-based medicines.
References
- A Study to Assess Safety, Tolerability, PK and PD of AZD2693 in Non-alcoholic Steatohepatitis P
- 3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID | CAS 1126-74-5.
- Pyrimidine compounds for use in the treatment of cancer.
- Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. PMC.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP). CSB and SJU Digital Commons.
- Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PMC.
- Public
- Thieno [3,2-c] pyridine derivatives and their therapeutic application.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
- Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling P
- Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. OpenBU.
- Pivotal Study to Evaluate Safety and Immunogenicity of a Live-Attenuated Chikungunya Virus Vaccine Candid
- Synthesis and investigation of thieno[2,3-b]pyridines th
- Error. ClinicalTrials.gov.
- Compound Report Card. CMNPD.
- EBCCP. Cancer Control.
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
- Discovery of 7-(Pyridin-3-yl)
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.
- 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PubMed.
- Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965)
- 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. PubMed.
- 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides.
- Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed.
Sources
- 1. EP3733184A1 - Pyrimidine compounds for use in the treatment of cancer - Google Patents [patents.google.com]
- 2. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 5. EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google Patents [patents.google.com]
- 6. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
